molecular formula C12H16O3 B2790053 4-(Neopentyloxy)benzoic acid CAS No. 355391-06-9

4-(Neopentyloxy)benzoic acid

Cat. No. B2790053
CAS RN: 355391-06-9
M. Wt: 208.257
InChI Key: VZGBFUCAXPSHOP-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)benzoic acid is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(Neopentyloxy)benzoic acid is represented by the InChI code 1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-(Neopentyloxy)benzoic acid is a solid at room temperature . It has a predicted melting point of 101.66°C and a predicted boiling point of 320.28°C at 760 mmHg . The density is predicted to be 1.08 g/cm3, and the refractive index is predicted to be 1.52 .

Scientific Research Applications

Molecular Orientation and Stability in Liquid-Crystalline Derivatives

Research on liquid-crystalline benzoic acid derivatives, such as 4-pentylbenzoic acid and 4-hexylbenzoic acid, reveals insights into the stability of hydrogen-bonded benzoic acid dimers. Infrared spectroscopy studies show that in the crystalline state, these acids exist predominantly in a dimeric form, transitioning to monomeric non-hydrogen-bonded forms upon heating. This behavior suggests a complex dependency of hydrogen bond stability on both temperature and molecular orientation (Kato, Jin, Kaneuchi, & Uryu, 1993).

Crystal and Molecular Structures

The crystal and molecular structures of 4-(ω-cyanoalkyloxy)benzoic acids, including similar derivatives, have been explored using single-crystal X-ray diffractometry. This research provides detailed insights into the spatial arrangement and bonding characteristics of these molecules, highlighting the influence of different aliphatic chains and substituents on their crystal packing and structural properties (Zugenmaier, Bock, & Schacht, 2003).

Toxicity Assessment

A study assessing the toxicity of various benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, reveals significant effects on biochemical and morphological parameters in rats. This research is crucial for understanding the potential risks associated with exposure to these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Drug Industry Applications

Benzoic acid derivatives exhibit antifungal and antimicrobial properties, making them valuable in the drug industry. Studies investigating complex formations, like that between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, contribute to drug delivery systems (Dikmen, 2021).

Catalytic Functionalization

Research on the catalytic functionalization of benzoic acids, including derivatives, provides new methodologies for organic synthesis. The selective C–H bond functionalization of these compounds has significant implications for the development of pharmaceuticals and natural products (Li, Cai, Ji, Yang, & Li, 2016).

Environmental and Food Science

The presence and use of benzoic acid derivatives in food and environmental settings have been reviewed, including their occurrence, metabolism, toxicology, and analytical detection methods. This research is critical for understanding their effects on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

4-(Neopentyloxy)benzoic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye damage (H319) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing protective equipment .

properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGBFUCAXPSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Neopentyloxy)benzoic acid

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